molecular formula C17H16Cl2N2O B5522114 1-(2,5-dichlorobenzoyl)-4-phenylpiperazine

1-(2,5-dichlorobenzoyl)-4-phenylpiperazine

Cat. No.: B5522114
M. Wt: 335.2 g/mol
InChI Key: ODPYJZLEKFJHAW-UHFFFAOYSA-N
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Description

1-(2,5-dichlorobenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorobenzoyl)-4-phenylpiperazine typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorobenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-dichlorobenzoyl)-4-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzoyl chloride: A precursor in the synthesis of various dichlorobenzamide derivatives.

    4-phenylpiperazine: A related compound with similar structural features but different functional groups.

Uniqueness

1-(2,5-dichlorobenzoyl)-4-phenylpiperazine is unique due to the combination of the dichlorobenzoyl and phenylpiperazine moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-13-6-7-16(19)15(12-13)17(22)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPYJZLEKFJHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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